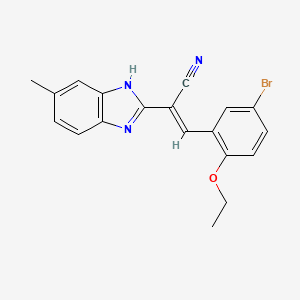![molecular formula C13H12N2O4 B3840194 3,4-dihydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B3840194.png)
3,4-dihydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide
概要
説明
3,4-dihydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzohydrazide and 5-methylfurfural. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to the boiling point of ethanol, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3,4-dihydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrazines.
Substitution: Formation of esters or ethers, depending on the substituent used.
科学的研究の応用
3,4-dihydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Industry: Used in the synthesis of various organic compounds and materials.
作用機序
The mechanism of action of 3,4-dihydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide involves its interaction with biological molecules. The compound can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
- **3,4-dihydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
- **3,4-dihydroxy-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide
Uniqueness
Compared to similar compounds, 3,4-dihydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide has unique structural features, such as the presence of the 5-methylfuran moiety. This structural difference can influence its chemical reactivity and biological activity, making it distinct in its applications and effects .
特性
IUPAC Name |
3,4-dihydroxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-2-4-10(19-8)7-14-15-13(18)9-3-5-11(16)12(17)6-9/h2-7,16-17H,1H3,(H,15,18)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQDYDCAZCLDGA-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC(=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC(=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Fluorophenyl)methyl]-2-oxo-3-(2-pyrrolidin-1-ylethyl)benzimidazole-5-carboxylic acid](/img/structure/B3840112.png)

![3-bromo-N'-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B3840127.png)
![3-[(3-benzyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3840134.png)
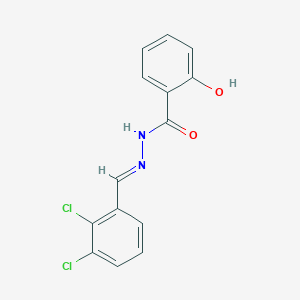
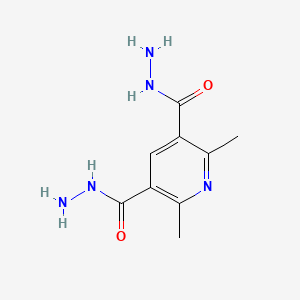
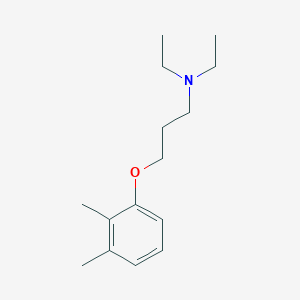
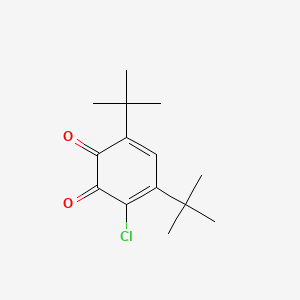
![3-(4-chlorophenyl)-5-(4-methoxybenzoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B3840195.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide](/img/structure/B3840203.png)
![N'-[2-(benzyloxy)benzylidene]benzohydrazide](/img/structure/B3840210.png)
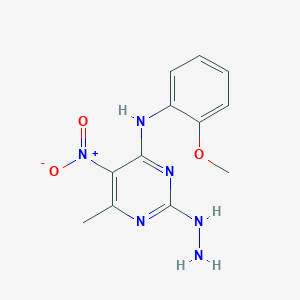
![ethyl 6'-amino-6-bromo-5'-cyano-2'-ethyl-5-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B3840215.png)
